3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(1H-indazol-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2S/c14-10-6-9(4-5-11(10)15)21(19,20)18-12-3-1-2-8-7-16-17-13(8)12/h1-7,18H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKBPGICUDGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from Benzenesulfonic Acid Derivatives
3-Chloro-4-fluorobenzenesulfonyl chloride is synthesized via chlorination of 3-chloro-4-fluorobenzenesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). A representative procedure involves:
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Dissolving 3-chloro-4-fluorobenzenesulfonic acid (1.0 equiv) in thionyl chloride (5.0 equiv).
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Refluxing at 70°C for 4–6 hours.
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Removing excess SOCl₂ under reduced pressure to yield the sulfonyl chloride as a pale-yellow solid (85–92% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 70°C |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
| Purity (HPLC) | >98% |
Synthesis of 7-Amino-1H-indazole
Nitro Reduction Strategy
7-Nitro-1H-indazole is reduced to 7-amino-1H-indazole using catalytic hydrogenation or chemical reductants:
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Catalytic Hydrogenation: H₂ gas (1 atm) with 10% Pd/C in ethanol at 25°C for 12 hours (95% yield).
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Zinc/Ammonium Chloride: Zn dust (5.0 equiv) and NH₄Cl (3.0 equiv) in ethanol/water (3:1) at 25°C for 3 hours (89% yield).
Comparative Analysis:
| Method | Yield | Reaction Time | Cost Efficiency |
|---|---|---|---|
| Catalytic Hydrogenation | 95% | 12 h | Moderate |
| Zn/NH₄Cl | 89% | 3 h | High |
Sulfonamide Bond Formation
Two-Step Coupling Protocol
The sulfonyl chloride reacts with 7-amino-1H-indazole under basic conditions to form the target compound:
Step 1: Generation of Sodium Indazolide
Step 2: Sulfonylation
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3-Chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise to the sodium indazolide solution.
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The mixture is stirred at 25°C for 6–8 hours.
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Workup involves extraction with dichloromethane, washing with brine, and purification via silica gel chromatography (hexane/ethyl acetate).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | NaH (1.2 equiv) |
| Temperature | 0°C → 25°C |
| Reaction Time | 6–8 hours |
| Yield | 76–82% |
Mechanistic Insights
Reaction Pathway
The process follows a nucleophilic acyl substitution mechanism:
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Deprotonation: NaH abstracts the N–H proton of 7-aminoindazole, forming a nucleophilic indazolide.
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Electrophilic Attack: The sulfonyl chloride’s electrophilic sulfur center reacts with the indazolide, displacing chloride.
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Proton Transfer: The intermediate sulfonate is protonated to yield the final sulfonamide.
Critical Factors:
-
Moisture Control: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
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Stoichiometry: Excess sulfonyl chloride (1.1 equiv) ensures complete conversion of the amine.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indazole H-3), 7.89–7.82 (m, 2H, aromatic H), 7.62 (d, J = 8.4 Hz, 1H, indazole H-5), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, indazole H-6).
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¹³C NMR (100 MHz, DMSO-d₆): δ 156.8 (C-F), 142.3 (SO₂), 138.5 (C-Cl), 129.7–116.2 (aromatic carbons).
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HRMS (ESI): m/z calc. for C₁₃H₉ClFN₃O₂S [M+H]⁺: 342.0072; found: 342.0068.
Alternative Methodologies
One-Pot Synthesis
A streamlined approach combines sulfonyl chloride synthesis and coupling in a single reactor:
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In Situ Sulfonyl Chloride Formation: 3-Chloro-4-fluorobenzenesulfonic acid is treated with SOCl₂ (3.0 equiv) at 70°C for 2 hours.
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Direct Amination: 7-Aminoindazole and triethylamine (2.0 equiv) are added, with stirring at 25°C for 12 hours (68% yield).
Advantages: Reduced purification steps.
Limitations: Lower yield due to competing side reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The indazole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide is its role as an anticancer agent. Research has indicated that this compound acts as an inhibitor of c-MET kinase, which is implicated in various cancers, including lung cancer. The inhibition of c-MET can lead to reduced tumor growth and metastasis.
Case Study: c-MET Inhibition
A study published in 2023 highlighted the design of dual inhibitors targeting both wild-type and mutant c-MET kinases. The compound demonstrated a significant increase in binding affinity compared to previous inhibitors, showcasing its potential as a therapeutic agent against c-MET-driven tumors .
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| c-MET Inhibition | Blocks the receptor tyrosine kinase activity associated with tumor growth |
| Induction of Apoptosis | Promotes programmed cell death in cancer cells |
| Disruption of Cell Signaling | Interferes with pathways that regulate cell division and survival |
Potential in Drug Development
The compound is also being explored for its potential use in combination therapies. Its ability to inhibit c-MET makes it a candidate for synergistic effects when used alongside other chemotherapeutic agents. This approach could enhance overall treatment efficacy while minimizing resistance development.
Case Study: Combination Therapy
Research has shown that combining 3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide with other targeted therapies resulted in improved outcomes in preclinical models of lung cancer. The combination not only inhibited tumor growth more effectively but also reduced side effects associated with higher doses of single agents .
Toxicological Profile
Understanding the safety profile of 3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that the compound exhibits manageable toxicity levels, making it a viable candidate for further clinical evaluation.
Table 2: Toxicological Data Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Mutagenicity | Negative in Ames test |
| Long-term Exposure | No significant adverse effects observed |
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby disrupting the signaling pathways involved in disease progression . For example, it may inhibit the activity of phosphoinositide 3-kinase δ, which plays a role in cancer cell survival and proliferation .
Comparison with Similar Compounds
COX-2 Inhibitors: Quinazolinone-Based Sulfonamides
Evidence from Pharmaceuticals (2012) highlights sulfonamide derivatives containing quinazolinone scaffolds, such as 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1c). Key comparisons:
- Structural Insights: The indazole group in the target compound may offer better metabolic stability compared to the ethenyl-linked quinazolinone in 1c. Para-substituents (e.g., OCH₃ in 1c) enhance COX-2 inhibition, but electron-withdrawing groups (Cl, F) in the target compound may favor alternative targets like bromodomains .
Bromodomain Inhibitors
describes 3-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide (CAS 8841871), a bromodomain inhibitor co-crystallized with human BRD3. Comparisons:
- Functional Insights: The pyrrolidinone-phenyl group in CAS 8841871 likely engages in hydrophobic interactions with Brd4, while the indazole in the target compound could modulate solubility or binding kinetics. Both compounds retain the 3-chloro-4-fluoro-benzenesulfonamide core, suggesting shared synthetic routes.
Heterocyclic Variants
describes 3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922006-87-9), featuring a benzooxazepine moiety:
- Structural Impact :
- Saturated rings (e.g., benzooxazepine) may improve bioavailability but reduce aromatic interactions critical for target binding.
- The indazole’s rigid structure in the target compound may favor entropy-driven binding compared to flexible oxazepines.
Biological Activity
3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for 3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide is . The compound features a sulfonamide functional group and an indazole moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh7 (Hepatocellular carcinoma) | 5.0 | Tubulin polymerization inhibition |
| HeLa (Cervical cancer) | 2.9 | Induction of apoptosis via G2/M phase arrest |
| MDA-MB-231 (Breast cancer) | 2.29 | Disruption of mitochondrial membrane potential |
These findings indicate that 3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide exhibits potent anticancer properties, particularly through mechanisms that disrupt normal cell cycle progression and induce cell death.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory effects. It was found to reduce levels of pro-inflammatory cytokines, which are often elevated in various inflammatory conditions.
Table 2: Anti-inflammatory Activity Data
| Compound Concentration (mM) | Inhibition (%) | Standard Comparison |
|---|---|---|
| 1 | 93.80 | Diclofenac Sodium (90.21%) |
This data suggests that the compound may serve as a potential therapeutic agent for treating inflammatory diseases.
Study 1: Indazole Derivatives as Anticancer Agents
A study published in MDPI explored various indazole derivatives, including our compound of interest. The research found that the presence of fluoro and chloro substituents significantly enhanced anticancer activity by improving binding affinity to target proteins involved in cell proliferation .
Study 2: Mechanistic Insights into Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of sulfonamides. The study indicated that compounds similar to 3-Chloro-4-fluoro-N-(1H-indazol-7-yl)benzene-1-sulfonamide could inhibit TNF-α production, demonstrating a mechanism that could be exploited for developing new anti-inflammatory therapies .
Q & A
Q. Basic
- NMR : and NMR identify substituent positions (e.g., chloro, fluoro, indazole protons). Anisotropic effects from the sulfonamide group cause distinct splitting patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, particularly for the sulfonamide linkage and indazole ring planarity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 340.04) .
How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity and biological activity?
Advanced
The 3-chloro-4-fluoro motif enhances electrophilicity at the sulfonamide sulfur, increasing binding to target proteins. Computational studies (DFT) show:
- Electron-withdrawing effects : Stabilize the sulfonamide’s negative charge, improving hydrogen-bonding with enzymes like carbonic anhydrase .
- Steric effects : The substituents’ positions affect indazole ring flexibility, modulating interactions with hydrophobic pockets in kinases .
Contradictions in activity data (e.g., IC50 variability) may arise from assay conditions (pH, co-solvents) altering protonation states .
What strategies resolve contradictions in antiproliferative activity data across cell lines?
Q. Advanced
- Dose-response normalization : Use internal controls (e.g., staurosporine) to account for cell line-specific metabolic rates .
- Target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects masking efficacy.
- Solubility adjustments : Replace DMSO with cyclodextrin-based carriers to mitigate solvent-driven aggregation .
How can computational modeling predict binding modes of this compound with biological targets?
Q. Advanced
- Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., JAK2 kinase). Focus on sulfonamide’s hydrogen bonds with backbone amides .
- MD Simulations : GROMACS assesses stability of binding poses over 100 ns trajectories, highlighting fluoro substituent’s role in hydrophobic packing .
- QSAR : CoMFA analysis correlates substituent electronegativity with logP and activity .
What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Q. Advanced
- Disorder in the indazole ring : Use SHELXL’s PART instruction to model alternative conformations. Restraints (DFIX, FLAT) maintain geometry during refinement .
- Thermal motion anisotropy : ORTEP for Windows visualizes displacement ellipsoids, guiding ADPs adjustment for the sulfonamide group .
- Twinned crystals : SHELXD identifies twin laws (e.g., two-fold rotation), and HKL-2000 processes data with twin refinement .
How does the sulfonamide moiety’s acidity impact pharmacokinetic properties?
Basic
The sulfonamide’s pKa (~10.5) affects solubility and membrane permeability:
- Ionization state : At physiological pH (7.4), partial deprotonation enhances aqueous solubility but reduces blood-brain barrier penetration .
- Prodrug strategies : Esterification of the sulfonamide nitrogen improves bioavailability in preclinical models .
What purification techniques are effective for removing synthetic byproducts?
Q. Basic
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate unreacted sulfonyl chloride and indazole starting materials .
- Chelation : Add EDTA to mobile phases to remove metal impurities from coupling reactions .
How do structural analogs of this compound compare in inhibiting dihydropteroate synthetase?
Q. Advanced
- Analog screening : Replace indazole with benzimidazole; the latter’s basic nitrogen reduces affinity due to altered hydrogen-bonding .
- Fluorine scanning : 4-fluoro substitution increases potency 3-fold vs. 4-H analogs in Plasmodium falciparum assays .
What in vitro assays are suitable for evaluating this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
